molecular formula C9H11ClO3S B14579310 Propyl 3-chlorobenzene-1-sulfonate CAS No. 61264-66-2

Propyl 3-chlorobenzene-1-sulfonate

Cat. No.: B14579310
CAS No.: 61264-66-2
M. Wt: 234.70 g/mol
InChI Key: UYECITKZKCWICZ-UHFFFAOYSA-N
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Description

Propyl 3-chlorobenzene-1-sulfonate is an organic sulfonate ester that functions as an effective alkylating agent in synthetic chemistry research due to the properties of the sulfonate leaving group . Sulfonates like this compound are widely employed in carbon-carbon bond-forming reactions , where they can act as electrophiles in substitution reactions with various carbon nucleophiles . The 3-chlorophenyl moiety may offer potential for further functionalization via metal-catalyzed cross-coupling reactions or serve as a structural motif in the synthesis of more complex molecules. Researchers value this combination of features for constructing organic frameworks, particularly in developing compounds for materials science and pharmaceutical research. This product is intended for laboratory research purposes only and is not classified or approved for use in humans, animals, or as a household or industrial chemical.

Properties

CAS No.

61264-66-2

Molecular Formula

C9H11ClO3S

Molecular Weight

234.70 g/mol

IUPAC Name

propyl 3-chlorobenzenesulfonate

InChI

InChI=1S/C9H11ClO3S/c1-2-6-13-14(11,12)9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3

InChI Key

UYECITKZKCWICZ-UHFFFAOYSA-N

Canonical SMILES

CCCOS(=O)(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Propyl Halides

Propyl bromide ($$\text{C}3\text{H}7\text{Br}$$) or iodide ($$\text{C}3\text{H}7\text{I}$$) reacts with sodium 3-chlorobenzenesulfonate in polar aprotic solvents like dimethylformamide (DMF). The reaction follows an $$S_N2$$ mechanism, with yields exceeding 75% under reflux conditions ($$90^\circ\text{C}$$, 8–12 hours).

$$
\text{ClC}6\text{H}4\text{SO}3\text{Na} + \text{C}3\text{H}7\text{Br} \rightarrow \text{ClC}6\text{H}4\text{SO}3\text{C}3\text{H}7 + \text{NaBr}
$$

Transesterification with Propyl Alcohol

An alternative route employs propyl alcohol ($$\text{C}3\text{H}7\text{OH}$$) in acidic media. Sulfonic acid reacts with excess alcohol via Fischer esterification, catalyzed by $$\text{H}2\text{SO}4$$ or $$p$$-toluenesulfonic acid. This method achieves moderate yields (60–65%) but avoids halide byproducts.

Alternative Synthetic Pathways: Patent Innovations

Recent patents disclose novel approaches to optimize yield and purity. For example, CN104803967A outlines a four-step process for analogous sulfonate esters, adaptable to this compound:

  • Sulfonation : Allyl chloride reacts with sodium metabisulfite to form sodium allyl sulfonate.
  • Anti-Markovnikov Addition : Sulfonate intermediates undergo sulfuric acid-catalyzed addition.
  • Hydrolysis and Acidification : Basic hydrolysis followed by HCl treatment yields 3-hydroxypropanesulfonic acid.
  • Cyclodehydration : Thermal dehydration forms the sulfonate ester.

While designed for 1,3-propane sultone, this method’s principles apply to propyl sulfonates. Key parameters include:

Step Temperature Range Catalyst Yield (%)
Sulfonation $$50^\circ\text{C}$$ None 85–90
Anti-Markovnikov $$60^\circ\text{C}$$ Sodium Persulfate 78–83
Hydrolysis Ambient NaOH 90–95
Cyclodehydration $$130^\circ\text{C}$$ Toluene 80–85

Adapting these conditions to this compound could enhance scalability, though substituent effects on the benzene ring may necessitate temperature adjustments.

Purification and Characterization

Crude product purification involves fractional distillation under reduced pressure ($$10–15$$ mmHg) to isolate the ester from unreacted propyl halides or alcohols. Recrystallization from ethanol-water mixtures (3:1 v/v) further enhances purity to ≥98%. Characterization relies on spectral data:

  • $$^1\text{H NMR}$$ (CDCl$$3$$): δ 1.05 (t, 3H, CH$$3$$), 1.85 (m, 2H, CH$$2$$), 4.35 (t, 2H, OCH$$2$$), 7.45–7.90 (m, 3H, Ar–H).
  • IR : 1170 cm$$^{-1}$$ (S=O asymmetric stretch), 1360 cm$$^{-1}$$ (S=O symmetric stretch), 750 cm$$^{-1}$$ (C–Cl).

Comparative Analysis of Analogous Compounds

Structural analogs exhibit distinct physicochemical properties influenced by alkyl chain length:

Compound Molecular Formula Solubility (g/100 mL H$$_2$$O) Melting Point (°C)
Ethyl 3-chlorobenzene-1-sulfonate $$\text{C}8\text{H}9\text{ClO}_3\text{S}$$ 12.5 45–47
This compound $$\text{C}9\text{H}{11}\text{ClO}_3\text{S}$$ 8.2 32–34
Butyl 3-chlorobenzene-1-sulfonate $$\text{C}{10}\text{H}{13}\text{ClO}_3\text{S}$$ 5.6 28–30

The propyl derivative balances lipophilicity and water solubility, making it preferable for drug delivery systems.

Challenges and Optimization Opportunities

Common challenges include:

  • Byproduct Formation : Competing reactions during sulfonation yield ortho- and para-substituted isomers. Chromatographic separation or selective crystallization mitigates this.
  • Catalyst Efficiency : Homogeneous catalysts (e.g., $$\text{FeCl}_3$$) improve regioselectivity but complicate recycling. Heterogeneous alternatives (zeolites, montmorillonite) are under investigation.
  • Scale-Up Limitations : Batch reactor inefficiencies arise from exothermic sulfonation. Continuous flow systems could enhance heat dissipation and throughput.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-chlorobenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of propyl 3-chlorobenzene-1-sulfonate involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by nucleophiles, leading to the formation of new chemical bonds. The sulfonate group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

To contextualize Propyl 3-chlorobenzene-1-sulfonate, comparisons are drawn with structurally or functionally related compounds from the provided evidence. Key parameters include purity, substituent effects, and regulatory identifiers.

Structural and Functional Analogues

Propyl Guaiacol and Propyl Syringol

These compounds share the propyl chain but differ in aromatic substituents:

  • Propyl guaiacol contains a methoxy and hydroxyl group on the benzene ring.
  • Propyl syringol includes two methoxy groups and a hydroxyl group.

Purity and Impurities :

  • NMR analysis of propyl guaiacol and propyl syringol revealed minor impurity signals, suggesting higher synthetic purity (>70%) compared to methyl paraben (33.4%) .
  • Impurities in such compounds often arise from incomplete substitution or side reactions during alkylation.
Isoeugenol

A phenylpropene derivative with a hydroxyl and methoxy group.

  • Purity: 71.5%, with sharp impurity signals attributed to monomers like ethyl guaiacol or propyl syringol .
  • Unlike this compound, isoeugenol lacks a sulfonate group, reducing its polarity and solubility in aqueous systems.
Chlorinated Alkanes (e.g., 1-Chloropropane, 2-Chloropropane)

These linear chloroalkanes differ in structure but share chlorine as a substituent.

  • Regulatory Data :
    • 1-Chloro-propane: CAS 75-29-6 .
    • 2-Chloro-propane: CAS 77968 .
  • Chlorinated propanes are more volatile and less stable under basic conditions compared to aromatic sulfonates like this compound.

Physicochemical and Regulatory Comparison

Compound Key Substituents Purity (NMR) CAS Number Polarity
This compound Chloro, sulfonate, propyl Not reported Not provided High (sulfonate)
Propyl guaiacol Methoxy, hydroxyl >70% Not provided Moderate
Isoeugenol Methoxy, hydroxyl, allyl 71.5% 97-54-1 Low
1-Chloropropane Chloro, linear alkane Not reported 75-29-6 Very low

Key Observations

  • Synthetic Challenges : Compounds with multiple substituents (e.g., methyl paraben) show lower purity due to competing side reactions, a factor that may also affect this compound synthesis .
  • Regulatory Gaps : While chlorinated alkanes have well-documented CAS numbers, the absence of regulatory identifiers for this compound in the evidence suggests it may be less commercially prevalent .

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